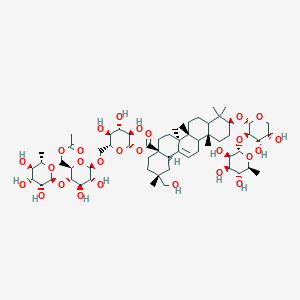
Ezoukoginoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezoukoginoside C is a hydrophilic oleanane-type saponin, a secondary metabolite isolated from plants of the genus Eleutherococcus, which belongs to the Araliaceae family . This compound has garnered significant interest due to its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ezoukoginoside C involves the oxidation of its aglycone at the C-29 position, resulting in the formation of a hydroxymethyl group (-CH₂OH) . The synthetic route typically includes the following steps:
Isolation of the aglycone: The aglycone is isolated from the plant material using solvent extraction and chromatographic techniques.
Oxidation: The isolated aglycone undergoes oxidation at the C-29 position using specific oxidizing agents under controlled conditions to form the hydroxymethyl group.
Glycosylation: The oxidized aglycone is then glycosylated using glycosyl donors in the presence of catalysts to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Eleutherococcus plant species. The process includes:
Cultivation: Large-scale cultivation of Eleutherococcus plants.
Extraction: Solvent extraction of plant material to isolate the aglycone.
Purification: Chromatographic purification to obtain the pure aglycone.
Chemical Modification: Oxidation and glycosylation of the aglycone to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Ezoukoginoside C undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized at different positions, leading to the formation of various derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s bioactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Catalysts: Acid or base catalysts are used in glycosylation and substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
Scientific Research Applications
Ezoukoginoside C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of saponins.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Ezoukoginoside C exerts its effects through various molecular targets and pathways . The compound interacts with cell surface receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. It also exhibits antioxidant properties, protecting cells from oxidative stress and damage.
Comparison with Similar Compounds
Similar Compounds
Ezoukoginoside B: Another oleanane-type saponin with a carboxylic acid group (-COOH) at the C-29 position.
Eleutheroside E: A glycoside isolated from Eleutherococcus species with similar pharmacological properties.
Ginsenoside Rb1: A saponin from Panax ginseng with comparable anti-inflammatory and neuroprotective effects.
Uniqueness
Ezoukoginoside C is unique due to its specific hydroxymethyl group at the C-29 position, which contributes to its distinct pharmacological profile . This structural feature differentiates it from other similar compounds and enhances its bioactivity.
Properties
Molecular Formula |
C61H98O27 |
|---|---|
Molecular Weight |
1263.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (2R,4aR,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(23-78-27(3)63)84-50(47(76)43(48)72)80-22-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-57(6,24-62)20-29(61)28-10-11-34-58(7)14-13-35(56(4,5)33(58)12-15-60(34,9)59(28,8)17-19-61)85-54-49(38(67)30(64)21-79-54)87-52-45(74)41(70)37(66)26(2)82-52/h10,25-26,29-54,62,64-76H,11-24H2,1-9H3/t25-,26-,29-,30-,31+,32+,33?,34?,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57+,58-,59+,60+,61-/m0/s1 |
InChI Key |
NNIRVDLUHWUBSX-UWMGVCNISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@@](C[C@H]4C6=CCC7[C@]8(CC[C@@H](C(C8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)(C)CO)O)O)O)COC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)CO)O)O)O)COC(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















